molecular formula C11H10N2O2 B3118755 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 241798-67-4

4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B3118755
CAS RN: 241798-67-4
M. Wt: 202.21 g/mol
InChI Key: LHRKEPMAEXHVOS-UHFFFAOYSA-N
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Description

4-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular weight of 202.21 . It is a solid substance at room temperature . The IUPAC name for this compound is 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid .


Synthesis Analysis

The synthesis of pyrazole compounds, including 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These methods offer mild conditions, broad substrate scope, and excellent functional group tolerance .


Molecular Structure Analysis

The molecular structure of 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The compound also contains a phenyl group and a carboxylic acid group .


Chemical Reactions Analysis

Pyrazole compounds, including 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

4-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 202.21 . The compound is sealed in dry and stored at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazole derivatives play a crucial role in drug development. Researchers have explored the pharmacological potential of this compound, leading to the discovery of drugs with diverse properties. For instance, some commonly used drugs incorporate the pyrazole ring as part of their structure. These drugs may exhibit anti-inflammatory, analgesic, vasodilator, or antidepressant effects .

Antileishmanial Activity

Certain pyrazole-bearing compounds have demonstrated potent antileishmanial activity. Researchers have synthesized hydrazine-coupled pyrazoles and evaluated their efficacy against Leishmania parasites. These compounds could serve as promising candidates for treating leishmaniasis .

Antimalarial Potential

In addition to antileishmanial effects, pyrazole derivatives have also shown promise as antimalarial agents. Researchers have explored their activity against Plasmodium parasites, contributing to the fight against malaria .

Molecular Simulation Studies

To understand the mechanisms underlying the biological activity of pyrazole derivatives, molecular simulation studies have been conducted. These studies provide insights into binding interactions, active sites, and binding free energies. For example, compound 13 (a pyrazole derivative) exhibited potent in vitro antipromastigote activity, with favorable binding patterns in specific protein pockets .

Synthesis Methods and Analogues

Researchers worldwide have documented various synthesis methods for accessing the pyrazole moiety. These methods range from transition-metal-catalyzed reactions to photoredox processes and one-pot multicomponent reactions. The continuous advancement of methodologies contributes to the development of novel pyrazole analogues with diverse applications .

Other Applications

Beyond the mentioned fields, pyrazole derivatives have been investigated for their roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents. Their versatility makes them valuable tools in scientific research .

Mechanism of Action

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets, and the resulting changes, would require further investigation.

Biochemical Pathways

Pyrazole compounds are known to influence various biochemical pathways, depending on their specific structures and targets

Result of Action

Pyrazole derivatives are known to have a wide range of biological activities . The specific effects of this compound would depend on its interaction with its targets and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how a compound interacts with its targets and its overall effectiveness . .

Safety and Hazards

The safety information for 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid indicates that it has some hazards. The compound has hazard statements H315, H319, and H335, which suggest that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Future Directions

Pyrazole compounds, including 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Future research may focus on developing novel strategies for the synthesis of pyrazole derivatives and exploring their wide applications .

properties

IUPAC Name

4-methyl-1-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-7-13(12-10(8)11(14)15)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRKEPMAEXHVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

CAS RN

241798-67-4
Record name 4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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